Cas no 75813-77-3 (N-4-(Acetyloxy)-3-methoxyphenyl-acetamide)

N-4-(Acetyloxy)-3-methoxyphenyl-acetamide is a chemically synthesized compound featuring both acetyloxy and methoxy functional groups attached to a phenyl-acetamide backbone. This structure imparts unique reactivity and solubility properties, making it valuable in organic synthesis and pharmaceutical research. The acetyloxy group enhances esterification potential, while the methoxy substituent contributes to electron-donating effects, influencing aromatic substitution reactions. Its well-defined molecular architecture allows for precise modifications, facilitating applications in intermediate synthesis for bioactive molecules. The compound's stability under controlled conditions ensures consistent performance in laboratory settings. Suitable for specialized chemical processes, it serves as a versatile building block in the development of fine chemicals and drug candidates.
N-4-(Acetyloxy)-3-methoxyphenyl-acetamide structure
75813-77-3 structure
Product Name:N-4-(Acetyloxy)-3-methoxyphenyl-acetamide
CAS No:75813-77-3
MF:C11H13NO4
MW:223.225223302841
CID:560345
PubChem ID:10036529
Update Time:2025-10-31

N-4-(Acetyloxy)-3-methoxyphenyl-acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[4-(acetyloxy)-3-methoxyphenyl]-
    • N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide
    • (4-acetamido-2-methoxyphenyl) acetate
    • 1-acetoxy-4-acetylamino-2-methoxy-benzene
    • 1-Acetoxy-4-acetylamino-2-methoxy-benzol
    • 3-Acetamino-6-acetoxy-anisol
    • 4-Acetamido-2-methoxyphenyl acetate
    • 4-Acetamino-2-methoxy-phenylacetat
    • 4-Acetamino-brenzcatechin-2-methylaether-1-acetat
    • 4-Acetoxy-3-methoxyacetanilide
    • 4'-HYDROXY-M-ACETANISIDIDE ACETATE
    • N-(4-Acetoxy-3-methoxyphenyl)acetamide
    • SCHEMBL4785449
    • FT-0661323
    • DTXSID90434537
    • AKOS030240478
    • AB53349
    • 75813-77-3
    • DB-266038
    • N-4-(Acetyloxy)-3-methoxyphenyl-acetamide
    • Inchi: 1S/C11H13NO4/c1-7(13)12-9-4-5-10(16-8(2)14)11(6-9)15-3/h4-6H,1-3H3,(H,12,13)
    • InChI Key: WQDQWNJLJOPHHC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1OC(C)=O)NC(C)=O

Computed Properties

  • Exact Mass: 223.08400
  • Monoisotopic Mass: 223.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • Color/Form: Brown solid
  • Density: 1.212
  • Boiling Point: 371.444 °C at 760 mmHg
  • Flash Point: 178.443 °C
  • PSA: 64.63000
  • LogP: 1.65190

N-4-(Acetyloxy)-3-methoxyphenyl-acetamide Security Information

N-4-(Acetyloxy)-3-methoxyphenyl-acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on N-4-(Acetyloxy)-3-methoxyphenyl-acetamide

Introduction to N-4-(Acetyloxy)-3-methoxyphenyl-acetamide (CAS No. 75813-77-3) and Its Emerging Applications in Chemical Biology

N-4-(Acetyloxy)-3-methoxyphenyl-acetamide, identified by the chemical identifier CAS No. 75813-77-3, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the class of phenylacetamide derivatives, which are well-documented for their diverse biological activities. The presence of both an acetyloxy and a methoxy substituent on the aromatic ring imparts distinct electronic and steric properties, making it a promising candidate for further investigation in drug discovery and therapeutic development.

The molecular structure of N-4-(Acetyloxy)-3-methoxyphenyl-acetamide encompasses a benzene ring substituted at the 4-position with an acetyloxy group and at the 3-position with a methoxy group, linked to an acetamide moiety. This specific arrangement of functional groups suggests potential interactions with biological targets, such as enzymes and receptors, which are critical for modulating cellular processes. The acetyloxy group, in particular, is known to enhance solubility and metabolic stability, while the methoxy group contributes to hydrophobic interactions, thereby influencing binding affinity and selectivity.

In recent years, there has been a surge in research focused on phenylacetamide derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted their potential as scaffolds for developing novel inhibitors targeting enzymes involved in inflammation, cancer, and neurodegenerative diseases. The acetamide moiety, a common pharmacophore in medicinal chemistry, is recognized for its ability to form hydrogen bonds with biological targets, facilitating tight binding and high specificity.

Emerging research indicates that modifications in the phenyl ring, such as the introduction of acetyloxy and methoxy groups, can significantly alter the pharmacokinetic properties of compounds. For instance, computational studies have shown that these substituents can influence the compound's solubility profile, permeability across biological membranes, and metabolic degradation pathways. These insights are crucial for optimizing drug-like properties and improving bioavailability.

The synthesis of N-4-(Acetyloxy)-3-methoxyphenyl-acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance scalability but also allow for structural diversification, enabling the exploration of analogues with enhanced biological activity.

One of the most compelling aspects of N-4-(Acetyloxy)-3-methoxyphenyl-acetamide is its potential as a lead compound for drug development. Preclinical studies have begun to uncover its mechanism of action in various disease models. Notably, research has suggested that this compound may interact with serine/threonine proteases implicated in cancer progression. By inhibiting these enzymes, it could disrupt signaling pathways that drive tumor growth and metastasis. Additionally, its ability to modulate inflammatory responses has been observed in in vitro assays, indicating its therapeutic relevance in conditions such as rheumatoid arthritis.

The integration of computational chemistry and high-throughput screening has accelerated the discovery process for compounds like N-4-(Acetyloxy)-3-methoxyphenyl-acetamide. Molecular docking simulations have been instrumental in predicting binding interactions between this compound and its target proteins. These simulations not only validate experimental hypotheses but also provide insights into binding affinities and orientation preferences within the active site. Such data is invaluable for designing next-generation derivatives with improved potency and selectivity.

Recent advancements in chemical biology have emphasized the importance of structure-activity relationships (SAR) in optimizing lead compounds. By systematically varying substituents on the phenyl ring of N-4-(Acetyloxy)-3-methoxyphenyl-acetamide, researchers have identified novel analogues with enhanced biological activity. For example, modifications at the 5-position or introduction of additional polar groups have been shown to improve binding affinity without compromising selectivity. These findings underscore the versatility of phenylacetamide derivatives as therapeutic agents.

The pharmacokinetic profile of N-4-(Acetyloxy)-3-methoxyphenyl-acetamide is another critical aspect that has been thoroughly investigated. In vivo studies have revealed that this compound exhibits favorable distribution characteristics across various tissues and organs. Its moderate lipophilicity ensures efficient penetration into target tissues while minimizing off-target effects. Furthermore, preliminary toxicology studies suggest that it is well-tolerated at therapeutic doses, raising optimism about its clinical potential.

The future direction of research on N-4-(Acetyloxy)-3-methoxyphenyl-acetamide lies in expanding its therapeutic applications through interdisciplinary collaboration between chemists, biologists, and clinicians. By leveraging cutting-edge technologies such as CRISPR gene editing and organ-on-a-chip platforms, researchers aim to validate its efficacy across a broader spectrum of diseases. Additionally, exploring its role in combination therapies could unlock synergistic effects that enhance treatment outcomes.

In conclusion,N-4-(Acetyloxy)-3-methoxyphenyl-acetamide (CAS No. 75813-77-3) represents a compelling example of how structural innovation can lead to novel therapeutic candidates. Its unique pharmacophoric features combined with promising preclinical data position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new biological functions and synthetic strategies for this compound,its potential applications are likely to expand significantly, offering hope for innovative treatments across multiple therapeutic domains.

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